molecular formula C17H18BrFN2O4S B296170 N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B296170
M. Wt: 445.3 g/mol
InChI Key: KEHJVSXMDUWFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. It is being developed as a potential treatment for various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide works by inhibiting the TYK2 enzyme, which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases. By blocking the activity of TYK2, N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide can reduce the inflammation and tissue damage associated with these diseases.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a favorable safety profile in clinical trials, with no serious adverse events reported. It has also been shown to have a low potential for drug-drug interactions. In terms of its physiological effects, N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to reduce levels of pro-inflammatory cytokines in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is its specificity for the TYK2 enzyme, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can vary.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of focus could be on optimizing the dosing and administration of the drug to maximize its efficacy while minimizing side effects. Another direction could be on developing combination therapies that target multiple pathways involved in autoimmune diseases. Additionally, further research could be conducted to investigate the potential of N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide as a treatment for other autoimmune diseases beyond psoriasis, psoriatic arthritis, and lupus.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride to form an intermediate. The intermediate is then reacted with methylamine and acetic acid to produce the final product.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been the subject of several scientific studies, primarily focusing on its potential as a treatment for autoimmune diseases. In a Phase 2 clinical trial, N-(4-bromo-2-fluorophenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide was shown to be effective in reducing the symptoms of psoriasis and psoriatic arthritis. It has also been shown to be effective in preclinical models of lupus and inflammatory bowel disease.

properties

Molecular Formula

C17H18BrFN2O4S

Molecular Weight

445.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C17H18BrFN2O4S/c1-11-4-7-15(25-3)16(8-11)26(23,24)21(2)10-17(22)20-14-6-5-12(18)9-13(14)19/h4-9H,10H2,1-3H3,(H,20,22)

InChI Key

KEHJVSXMDUWFKC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.